Atazanavir sulfate
Overview
Description
Atazanavir sulfate is a protease inhibitor used in antiretroviral therapy (ART) regimens for treating HIV-1 infection. It's notable for its once-daily administration and lower impact on lipid levels compared to other protease inhibitors.
Synthesis Analysis
While specific details on the synthesis of Atazanavir sulfate were not directly found in the provided abstracts, the development of protease inhibitors like Atazanavir typically involves complex organic synthesis strategies to achieve the necessary structural components for effective viral protease inhibition.
Molecular Structure Analysis
Atazanavir sulfate's molecular structure is designed to inhibit the HIV-1 protease enzyme effectively, a key step in the viral lifecycle. Its structure allows for a strong binding affinity to the active site of the protease, preventing the processing of viral polyproteins into mature, infectious particles.
Chemical Reactions and Properties
Atazanavir sulfate, like other protease inhibitors, participates in interactions with the cytochrome P450 enzyme system, specifically CYP3A4. This interaction is crucial for its metabolic processing but also underlies many of its drug-drug interaction profiles with other medications metabolized via the same pathway.
Physical Properties Analysis
The physical properties of Atazanavir sulfate, such as solubility and stability, are tailored to facilitate its once-daily oral administration. It's formulated as a sulfate salt to improve its aqueous solubility, an important consideration for oral bioavailability.
Chemical Properties Analysis
Chemically, Atazanavir is characterized by its sulfonamide group, which is essential for its antiviral activity. Its chemical stability and interactions with human proteins are designed to maximize its efficacy as a protease inhibitor while minimizing off-target effects.
References
- Atazanavir's role in ART regimens is supported by its favorable profile regarding daily dosing and metabolic effects compared to other protease inhibitors (Croom, Dhillon, & Keam, 2012).
- Clinical pharmacology, including pharmacodynamic and safety data, outlines its efficacy and safety, highlighting its advantages over other protease inhibitors (Bentué‐Ferrer et al., 2009).
Scientific Research Applications
HIV Treatment
- Application Summary: Atazanavir sulfate is an antiretroviral medication used to treat HIV/AIDS . It is generally recommended for use with other antiretrovirals .
- Methods of Application: It is taken orally as part of a combination therapy . The dosage and administration are determined by healthcare professionals.
- Results/Outcomes: When taken as part of combination therapy, Atazanavir can help reduce the viral load to undetectable levels and may also help raise the number of T cells in the body that help fight off other infections .
Solubility Enhancement
- Application Summary: The solubility and dissolution rate of Atazanavir sulfate have been enhanced using a nanocrystallization technique .
- Methods of Application: The method employed for increment of solubility was nanocrystallization which is based on the reduction of particle size of the drug thereby increasing its solubility and also its dissolution property .
- Results/Outcomes: The solubility of the optimized batch was increased to 40.068mg/ml in distilled water and 160.182mg/ml in phosphate buffer .
Sustained Release Floating Matrix Tablets
- Application Summary: Atazanavir sulfate has been used in the development of non-effervescent sustained release floating matrix tablets .
- Methods of Application: Different grades of polymers such as EC and HPMC K100M were used in order to get the desired floating and sustained release profile over prolonged period of time .
- Results/Outcomes: All the formulations extended the drug release up to 24 hours and more .
Biopharmaceutical Performance Augmentation
- Application Summary: Atazanavir sulfate’s biopharmaceutical performance has been augmented using a supersaturable preconcentrated isotropic mixture .
- Methods of Application: A D-optimal mixture design was employed for optimization of plain IM containing corn oil, oleic acid, Tween 80, and propylene glycol .
- Results/Outcomes: In vitro dissolution data indicated that ATZ-SP-IM exhibits superior performance in 0.025 N HCl and pH 6.8 over pure drug .
Stability Indicating New RP-HPLC Method
- Application Summary: A new stability indicating RP-HPLC method was developed and validated for the determination of Atazanavir sulfate in bulk and capsule dosage form .
- Methods of Application: The method was carried out using a Zorbax Eclipse XDB C18 column with a mobile phase consisting of phosphate buffer pH 6.5: acetonitrile (40:60 v/v) at column temperature of 30˚C .
- Results/Outcomes: Atazanavir sulfate was separated at the retention time of 3.9 min .
Treatment of Children and Adolescents Living With HIV
- Application Summary: Atazanavir/ritonavir is recommended as a preferred second-line antiretroviral regimen in children older than 3 months, alternatively to lopinavir/ritonavir .
- Methods of Application: A systematic review was performed to assess safety and effectiveness of atazanavir use in children and adolescents .
- Results/Outcomes: Few safety and effectiveness data were available for children and adolescents exposed to atazanavir. Transient grade 3–4 hyperbilirubinemia was the main adverse outcome reported. Immune and viral responses were descriptive .
Interaction with Other Drugs
- Application Summary: Atazanavir may interact with other drugs. For example, it may decrease the excretion rate of Chromous sulfate which could result in a higher serum level . Also, the metabolism of Ciclesonide can be decreased when combined with Atazanavir .
- Results/Outcomes: The outcomes of these interactions can vary, but they may affect the efficacy or safety of either drug .
Antiretroviral Action of Rosemary Oil-Based Atazanavir
Safety And Hazards
Future Directions
Atazanavir sulfate is indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection for patients 6 years and older weighing at least 15 kg . It is also used for postexposure prophylaxis of HIV infection following occupational exposure . The selection of an initial antiretroviral regimen should be individualized based on factors such as virologic efficacy, toxicity, pill burden, dosing frequency, drug-drug interaction potential, resistance test results, comorbid conditions, access, and cost .
properties
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSGVVGOPRWTKI-QVFAWCHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N6O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017206 | |
Record name | Atazanavir sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
802.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atazanavir sulfate | |
CAS RN |
229975-97-7 | |
Record name | Atazanavir sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229975-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atazanavir sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atazanavir sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATAZANAVIR SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.